molecular formula C8H8BrFN4 B13011209 7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

Katalognummer: B13011209
Molekulargewicht: 259.08 g/mol
InChI-Schlüssel: PXEAFOJEWGTAIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with a bromo group at the 7th position and a fluoroethyl group at the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves multiple steps. One common method starts with the preparation of the pyrrolo[2,1-f][1,2,4]triazine core, followed by the introduction of the bromo and fluoroethyl groups. Key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group .

Wissenschaftliche Forschungsanwendungen

7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Vergleich Mit ähnlichen Verbindungen

    7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Lacks the fluoroethyl group but shares the core structure.

    N-(2-Fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: Lacks the bromo group but includes the fluoroethyl substitution.

Uniqueness: 7-Bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to the presence of both the bromo and fluoroethyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential as a versatile scaffold in drug design .

Eigenschaften

Molekularformel

C8H8BrFN4

Molekulargewicht

259.08 g/mol

IUPAC-Name

7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C8H8BrFN4/c9-7-2-1-6-8(11-4-3-10)12-5-13-14(6)7/h1-2,5H,3-4H2,(H,11,12,13)

InChI-Schlüssel

PXEAFOJEWGTAIR-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC=NN2C(=C1)Br)NCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.